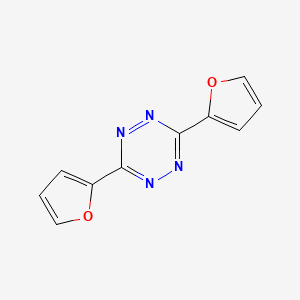

3,6-Bis(furan-2-yl)-1,2,4,5-tetrazine

CAS No.:

Cat. No.: VC6665236

Molecular Formula: C10H6N4O2

Molecular Weight: 214.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6N4O2 |

|---|---|

| Molecular Weight | 214.18 g/mol |

| IUPAC Name | 3,6-bis(furan-2-yl)-1,2,4,5-tetrazine |

| Standard InChI | InChI=1S/C10H6N4O2/c1-3-7(15-5-1)9-11-13-10(14-12-9)8-4-2-6-16-8/h1-6H |

| Standard InChI Key | WBVSZPHBBYURDY-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)C2=NN=C(N=N2)C3=CC=CO3 |

| Canonical SMILES | C1=COC(=C1)C2=NN=C(N=N2)C3=CC=CO3 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s core consists of a 1,2,4,5-tetrazine ring, a six-membered aromatic system containing four nitrogen atoms. The 3 and 6 positions are substituted with furan-2-yl groups, introducing oxygen heteroatoms and π-conjugated systems that influence electronic distribution (Figure 1) . The planar tetrazine ring adopts a distorted geometry due to steric interactions between the furan substituents, as evidenced by computational models of similar tetrazine derivatives .

Table 1: Key Molecular Properties of 3,6-Bis(furan-2-yl)-1,2,4,5-tetrazine

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 214.18 g/mol |

| CAS Number | 59918-48-8 |

| IUPAC Name | 3,6-bis(furan-2-yl)-1,2,4,5-tetrazine |

| Exact Mass | 214.049 g/mol |

| Topological Polar Surface Area | 77.84 Ų |

Spectroscopic and Computational Insights

Density functional theory (DFT) calculations on analogous tetrazines reveal that the furan substituents reduce the electron density of the tetrazine ring, enhancing its electrophilicity . Nuclear magnetic resonance (NMR) spectra of related compounds show characteristic downfield shifts for tetrazine protons ( ppm), while infrared (IR) spectroscopy identifies stretching vibrations for the C=N bonds () and furan C-O-C groups () .

Synthesis and Functionalization Strategies

Conventional Synthetic Routes

The synthesis begins with 1,2,4,5-tetrazine, which undergoes electrophilic aromatic substitution using furan derivatives. A typical protocol involves reacting tetrazine with 2-furyllithium or Grignard reagents under inert atmospheres at , yielding the disubstituted product in 60–70% isolated yield . Alternative methods employ palladium-catalyzed cross-coupling reactions, though these are less common due to the tetrazine ring’s sensitivity to transition metals .

Table 2: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Electrophilic Substitution | , THF, 12 h | 65 | 95 |

| Nucleophilic Addition | RT, DMF, 24 h | 58 | 90 |

| Cross-Coupling | Pd(PPh), 80°C, 6 h | 42 | 85 |

Post-Synthetic Modifications

The tetrazine core can be further functionalized through:

-

Reduction: Hydrogenation with yields 1,4-dihydrotetrazine derivatives, though this reduces aromatic stabilization .

-

Cycloaddition: Inverse electron-demand Diels-Alder (IEDDA) reactions with strained alkenes (e.g., trans-cyclooctene) form stable adducts, enabling bioorthogonal labeling .

Reactivity and Mechanistic Studies

Cycloaddition Kinetics

3,6-Bis(furan-2-yl)-1,2,4,5-tetrazine exhibits rapid IEDDA reactivity () due to electron-withdrawing furan groups that enhance the tetrazine’s electrophilicity . Substituted tetrazines with electron-donating groups (e.g., methoxy) show slower rates (), underscoring the role of electronic effects .

Table 3: Second-Order Rate Constants () for Cycloaddition

| Tetrazine Derivative | |

|---|---|

| 3,6-Bis(furan-2-yl) | |

| 3,6-Dimethoxy | |

| 3,6-Diphenyl |

Regioselectivity in Heterocyclic Reactions

In reactions with enamines, the compound demonstrates exclusive 1,4-cycloaddition regioselectivity, forming 1,2,4-triazine products rather than conventional 3,6-adducts . This behavior is attributed to the steric bulk of the furan substituents, which hinder approach at the 3,6 positions.

Applications in Materials Science and Biomedicine

Bioorthogonal Labeling

The compound’s fast cycloaddition kinetics enable real-time tracking of biomolecules in live cells. For example, conjugation with trans-cyclooctene-modified antibodies allows fluorescence imaging of cell-surface receptors with minimal background signal .

Future Research Directions

-

Computational Design: Machine learning models to predict cycloaddition rates based on substituent effects.

-

Hybrid Materials: Incorporation into metal-organic frameworks (MOFs) for catalytic applications.

-

Therapeutic Conjugates: Development of tetrazine-drug conjugates for targeted cancer therapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume